1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound characterized by its complex molecular structure, which includes an imidazole ring substituted with allyl, fluorobenzyl, sulfonyl, and diphenyl groups
Mechanism of Action
Target of action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives have been shown to modulate the activity of GABA receptors, which could result in changes in neuronal signaling.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds that modulate gaba receptors can affect neuronal signaling pathways and have potential effects on mood, anxiety, and sleep.
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, modulation of GABA receptors could result in changes in neuronal excitability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Fluorobenzyl Substitution: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, using 3-fluorobenzyl chloride and a suitable nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and allyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Imidazoles: From substitution reactions.
Scientific Research Applications
1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- 1-Allyl-2-[(3-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
- 1-Allyl-2-[(3-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
- 1-Allyl-2-[(3-bromobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
Uniqueness: 1-Allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBUWOMAQORABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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